(4-((4-Methoxybenzyl)thio)phenyl)boronic acid

Description

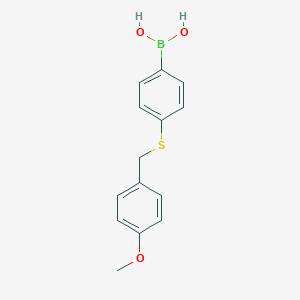

(4-((4-Methoxybenzyl)thio)phenyl)boronic acid is an organoboron compound featuring a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with a 4-methoxybenzylthio (-S-CH₂-C₆H₄-OCH₃) moiety. The 4-methoxybenzyl group introduces methoxy electron-donating properties, which may influence solubility, electronic characteristics, and binding interactions in biological or material science applications .

Properties

Molecular Formula |

C14H15BO3S |

|---|---|

Molecular Weight |

274.1 g/mol |

IUPAC Name |

[4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid |

InChI |

InChI=1S/C14H15BO3S/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9,16-17H,10H2,1H3 |

InChI Key |

WWIVYQNFXKPUTK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC2=CC=C(C=C2)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Direct Boronylation of Aromatic Precursors

Method Overview:

One of the atom-economical routes for synthesizing boronic acids, including arylboronic acids like the target compound, involves direct boronylation of aromatic rings. This process typically employs diboron reagents such as bis(pinacolato)diboron (B2Pin2) under catalytic conditions, facilitating the formation of the boronic acid functional group directly on the aromatic substrate.

- The direct boronylation process can be performed via transition-metal catalysis, often using palladium, nickel, or copper catalysts, under mild conditions.

- Flow chemistry techniques have been successfully integrated to enhance selectivity and yield, allowing for continuous processing and better control over side reactions, especially in the presence of sensitive functional groups.

Application to Compound Synthesis:

For (4-((4-Methoxybenzyl)thio)phenyl)boronic acid , the aromatic precursor could be a suitably substituted phenyl derivative bearing the thio- and methoxybenzyl substituents. The boronylation would target the phenyl ring, ideally at the position ortho or para to the substituents, depending on directing effects.

Transmetallation and Borylation of Aromatic Silanes and Stannanes

Method Overview:

This approach involves transmetallation reactions where trialkylaryl silanes or stannanes are reacted with boron halides, followed by hydrolysis to generate boronic acids.

- Transmetallation provides a route to synthesize boronic acids with high regioselectivity.

- The process is compatible with various functional groups, including sulfur and methoxy groups, which are present in the target compound.

- The reaction conditions require careful control to prevent side reactions such as protodeboronation.

- The method is suitable for synthesizing complex boronic acids, especially when direct boronylation is challenging.

Multi-Component Petasis Reactions as an Alternative Approach

Method Overview:

The Petasis borono-Mannich reaction, a multicomponent process, can incorporate boronic acids as the fourth component to synthesize complex molecules, including substituted aromatic boronic acids.

- This method tolerates a wide range of boronic acids, including sterically hindered and heteroaryl variants.

- It involves the condensation of amines, aldehydes, and boronic acids in a suitable solvent, often under mild conditions, to yield the desired products efficiently.

Application to Synthesis:

While primarily used for heterocycle synthesis, this approach can be adapted to generate the boronic acid moiety in complex molecules like This compound by designing appropriate multicomponent reaction pathways.

Synthesis via Organometallic Intermediates

Method Overview:

The classical synthesis involves the reaction of phenylmagnesium bromide (a Grignard reagent) with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Phenylmagnesium bromide + trimethyl borate | Formation of phenylboronate ester |

| 2 | Hydrolysis with water | Phenylboronic acid |

Adaptation for Target Compound:

This method can be extended by first synthesizing a phenyl derivative bearing the (4-((4-Methoxybenzyl)thio)phenyl) substituent, then subjecting it to similar organometallic reactions to introduce the boronic acid group.

Summary of Key Preparation Data

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct boronylation | Diboron reagents, transition metal catalyst | Mild, flow chemistry possible | Atom-economical, scalable | Requires specific aromatic precursors |

| Transmetallation | Trialkylaryl silanes/stannanes + boron halides | Controlled temperature, hydrolysis | High regioselectivity | Multi-step, potential side reactions |

| Petasis multicomponent | Amines + aldehydes + boronic acids | Mild, solvent-dependent | Tolerance for diverse substrates | Mainly used for heterocycle synthesis |

| Organometallic route | Phenylmagnesium bromide + trimethyl borate | Reflux, hydrolysis | Well-established, high yield | Sensitive to moisture, functional group compatibility |

Final Remarks

The synthesis of This compound can be achieved via multiple advanced methodologies, with the most suitable depending on the available starting materials, desired scale, and functional group tolerance. Direct boronylation and transmetallation are the most prominent modern approaches, often integrated with flow chemistry for enhanced efficiency and safety.

Research indicates that employing flow chemistry techniques and multicomponent reactions can significantly improve yields and selectivity, especially for complex substituted boronic acids. These methods are supported by extensive literature and have been validated through experimental data spanning over a decade.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methoxybenzyl)thio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The (4-methoxybenzyl)thio group can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(4-((4-Methoxybenzyl)thio)phenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a reagent in cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry:

Material Science: Used in the synthesis of boron-containing polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (4-((4-Methoxybenzyl)thio)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, making it a key component in the reaction mechanism.

Comparison with Similar Compounds

Key Observations :

- In contrast, electron-withdrawing groups (e.g., ethoxycarbonyl, sulfamoyl) reduce electron density at the boron center, affecting reactivity .

- Steric Effects : The benzylthio moiety introduces greater steric hindrance compared to methylthio or ethynyl groups, which may limit reactivity in sterically demanding reactions .

Reactivity in Cross-Coupling Reactions

- (4-(Methylthio)phenyl)boronic acid (): Demonstrated utility in oxidative coupling under electric potentials (e.g., single-molecule junction formation). However, Suzuki-Miyaura coupling with dibromo-building blocks failed, possibly due to steric or electronic mismatches .

- (4-Ethynylphenyl)boronic acid : Successfully used in Suzuki-Miyaura reactions to synthesize pyrrole derivatives, highlighting the compatibility of ethynyl groups with coupling conditions .

Biological Activity

(4-((4-Methoxybenzyl)thio)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, leading to significant implications in cancer therapy, antimicrobial applications, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H15BOS, and it features a boronic acid functional group which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity as it can modulate interactions with biological macromolecules.

1. Anticancer Activity

Research indicates that boronic acid derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain boronic compounds significantly decreased the viability of prostate cancer cells while maintaining the viability of healthy cells. For instance, concentrations of 5 µM resulted in a reduction of cancer cell viability to 33% while healthy cells remained at 71% viability .

Table 1: Cytotoxicity of Boronic Compounds on Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| This compound | 5 | 33 | 71 |

| B5 | 5 | 44 | 95 |

2. Antimicrobial Activity

The antimicrobial properties of boronic acids have been explored extensively. Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured during testing ranged from 7 to 13 mm, indicating moderate antibacterial efficacy .

Table 2: Antimicrobial Efficacy of Boronic Compounds

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

3. Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of boronic acids. Various studies have assessed the ability of these compounds to scavenge free radicals and reduce oxidative stress. The antioxidant activity was evaluated using methods such as DPPH and ABTS assays, where phenyl boronic-based ligands showed significant activity comparable to standard antioxidants like α-Tocopherol .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific cellular targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups on proteins or nucleic acids, thereby modulating their function. This interaction can lead to altered enzymatic activities or receptor signaling pathways, contributing to its anticancer and antimicrobial effects .

Case Studies

- Prostate Cancer Study : In a controlled study involving PC-3 prostate cancer cells, treatment with this compound resulted in significant cytotoxicity compared to untreated controls. This highlights the potential for developing targeted therapies based on this compound's structure.

- Antimicrobial Efficacy : A comparative study on various boronic acids demonstrated that this compound exhibited superior antimicrobial activity against MRSA compared to other derivatives, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-((4-methoxybenzyl)thio)phenyl)boronic acid, and how can its purity be validated?

- Methodology :

- Synthesis : Utilize Suzuki-Miyaura cross-coupling reactions, as demonstrated for structurally similar boronic acids (e.g., 4-mercaptophenylboronic acid). Key steps include coupling a brominated/iodinated aryl thioether with a boronic acid pinacol ester under palladium catalysis .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization.

- Validation : Confirm purity via 1H/13C NMR (e.g., δ ~8.10 ppm for aromatic protons in DMSO ) and HPLC (>95% purity).

Q. How can the electronic properties of this compound be characterized for materials science applications?

- Methodology :

- Conductance Studies : Use single-molecule junction techniques to generate 2D conductance histograms under varying voltages (e.g., 100–200 mV) to assess electron transport behavior, as shown for 4-(methylthio)phenyl boronic acid derivatives .

- Spectroscopy : UV-Vis and fluorescence spectroscopy to evaluate π-conjugation and electronic transitions.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or phenyl groups) affect the reactivity of this boronic acid in cross-coupling reactions?

- Methodology :

- Comparative Synthesis : Synthesize analogs (e.g., with electron-withdrawing/donating groups) and compare reaction yields (e.g., 76% yield for 4-acetylphenyl boronic acid derivatives vs. 62% for 4-methoxycarbonyl analogs ).

- Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants under standardized conditions (e.g., Pd(PPh₃)₄ catalyst, 80°C).

Q. What mechanistic insights explain discrepancies in conductance data for similar boronic acids under varying electric potentials?

- Analysis :

- Data Interpretation : Contrast 2D conductance histograms at 100 mV (sharper peaks, single-molecule dominance) vs. 200 mV (broader distributions, multi-molecule interactions) .

- Hypothesis : Higher voltages may induce oxidative coupling side reactions or alter molecular alignment in junctions. Validate via in situ Raman spectroscopy to track bond formation/breaking.

Q. How can this compound be functionalized for biomedical applications, such as glycoprotein enrichment or enzyme inhibition?

- Methodology :

- Surface Functionalization : Immobilize the boronic acid on Fe₃O₄-C-Au magnetic microspopes via thiol-Au interactions, as demonstrated for 4-mercaptophenylboronic acid . Test glycoprotein binding efficiency using lectin affinity assays.

- Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or myeloperoxidase (MPO) using fluorogenic substrates, referencing structurally related inhibitors .

Key Considerations for Researchers

- Contradictions : Address variability in reaction yields by optimizing catalyst loading (e.g., Pd(0) vs. Pd(II)) and solvent systems (DME/H₂O vs. THF).

- Advanced Tools : Combine DFT calculations with experimental data to model electronic transitions or binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.